molecular formula C20H21NO5 B5510270 8-(3,4-DIETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-(3,4-DIETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B5510270
M. Wt: 355.4 g/mol
InChI Key: ABMQEKPAJPOABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-DIETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is 355.14197277 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activities

Research has shown that compounds related to 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been designed as potent aldose reductase inhibitors. These inhibitors are significant in managing diabetic complications by preventing the accumulation of sorbitol, which can lead to cellular damage. Additionally, some of these compounds have demonstrated potent antioxidant activities, suggesting a dual therapeutic potential in treating diabetic complications by both inhibiting aldose reductase and mitigating oxidative stress (Qin et al., 2015).

Solvent-Free Synthesis Methods

There has been a focus on developing solvent-free, eco-friendly synthesis methods for compounds similar to 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. These methods aim to reduce the environmental impact of chemical syntheses by eliminating the need for solvents. The synthesis of these compounds under solvent-free conditions using one-pot methodologies indicates a move towards more sustainable chemistry practices (Wu Xiao-xi, 2015).

Antibacterial Agents

Some derivatives of 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been studied for their antibacterial properties. These studies have aimed at understanding the structure-activity relationships to design compounds that are effective against a range of bacterial pathogens while minimizing potential side effects (Sánchez et al., 1995).

Green Chemistry Approaches

Research into the synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green chemistry principles, such as the use of TiO2 nanoparticles and ultrasound acceleration, has been reported. These approaches highlight the potential for efficient, eco-friendly synthesis methods that reduce harmful chemical use and energy consumption (Bhardwaj et al., 2019).

Properties

IUPAC Name

8-(3,4-diethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-3-23-16-6-5-12(7-17(16)24-4-2)13-9-20(22)21-15-10-19-18(8-14(13)15)25-11-26-19/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMQEKPAJPOABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.